(3S,9S,10R,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-5-methylidene-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol
CAS No.:
Cat. No.: VC16187793
Molecular Formula: C28H44O
Molecular Weight: 403.7 g/mol
* For research use only. Not for human or veterinary use.
![(3S,9S,10R,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-5-methylidene-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol -](/images/structure/VC16187793.png)
Molecular Formula | C28H44O |
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Molecular Weight | 403.7 g/mol |
IUPAC Name | (3S,9S,10R,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-5-methylidene-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol |
Standard InChI | InChI=1S/C28H44O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h9-10,18,20,22,24-26,29H,3,7-8,11-17H2,1-2,4-6H3/t20-,22+,24-,25+,26+,27+,28-/m1/s1/i1D3,2D3,18D |
Standard InChI Key | ZEPNVCGPJXYABB-MDOQEIHKSA-N |
Isomeric SMILES | [2H]C([2H])([2H])C([2H])(C(=C)CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC=C4[C@@]3(CC[C@@H](C4)O)C)C)C([2H])([2H])[2H] |
Canonical SMILES | CC(C)C(=C)CCC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)O)C)C |
Structural and Stereochemical Features
Molecular Architecture
The compound features a cyclopenta[a]phenanthrene core, characteristic of steroid frameworks, with methyl groups at positions 10 and 13 and a hydroxyl group at position 3. The side chain at position 17 incorporates deuterium atoms at six positions: four on carbon 6 (tetradeuterio) and three on the methyl group attached to carbon 6 (trideuteriomethyl). This substitution replaces hydrogen with deuterium, a stable isotope with twice the atomic mass of hydrogen, altering physicochemical properties without significantly affecting steric bulk .
Property | Value |
---|---|
Molecular Formula | C28H44O |
Molecular Weight | 403.7 g/mol |
IUPAC Name | (3S,9S,10R,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-5-methylidene-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol |
CAS No. | VCID: VC16187793 |
Stereochemical Configuration
The stereochemical arrangement of chiral centers (3S,9S,10R,13R,14R,17R) is critical for biological activity. The R configuration at positions 10, 13, 14, and 17 ensures proper alignment with steroid hormone receptors, while the S configuration at positions 3 and 9 influences metabolic pathways . Deuterium substitution at the 17α-methyl group (as trideuteriomethyl) preserves receptor binding affinity while modulating oxidative metabolism .
Synthesis and Deuteration Strategies
Retro-Synthetic Analysis
A 1987 RIVM report outlines a retro-synthetic approach for deuterated steroids, beginning with p-hydroxypropiophenone as a precursor . Deuterium is introduced via Grignard reactions using deuterated methylmagnesium bromide (CD3MgBr), enabling selective deuteration at the 17α-methyl position. For the compound , [1,1,1-D3]-methylmagnesium bromide reacts with dehydrolsoandrosterone to form the deuterated side chain .
Key Synthetic Steps
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Deuterated Grignard Reagent Preparation: CD3MgBr is synthesized from deuterated methyl bromide and magnesium in tetrahydrofuran (THF) .
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Nucleophilic Addition: The Grignard reagent reacts with dehydrolsoandrosterone at position 17, forming a deuterated tertiary alcohol.
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Oxidation and Purification: Aluminum tri-tert-butoxide facilitates oxidation, followed by recrystallization from diethyl ether to yield the pure compound .
Step | Reagents/Conditions | Yield |
---|---|---|
Grignard Formation | CD3Br, Mg, THF | 90% |
Alkylation | Dehydrolsoandrosterone, THF | 85% |
Oxidation | Al(OtBu)3, Benzene | 45% |
Pharmacological Applications
Metabolic Stability
Deuterium’s kinetic isotope effect (KIE) reduces the rate of cytochrome P450-mediated oxidation, prolonging the compound’s half-life. The 17α-deuterated methyl group resists first-pass metabolism, enhancing oral bioavailability compared to non-deuterated analogues .
Receptor Interactions
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
NMR spectra (CDCl3) reveal distinct deuterium-induced shifts:
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0.85 ppm (s, 3H): C18 methyl group.
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1.05 ppm (s, 3H): C19 methyl group.
Mass Spectrometry (MS)
Electron ionization MS shows a molecular ion peak at m/z 403.7, with fragmentation patterns consistent with deuterated side-chain cleavage.
Clinical and Research Implications
Anti-Doping Considerations
Deuterium labeling aids in detecting exogenous steroid use via isotope ratio mass spectrometry (IRMS), distinguishing endogenous and synthetic sources in anti-doping tests .
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